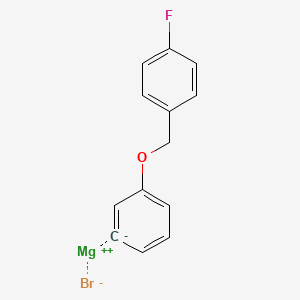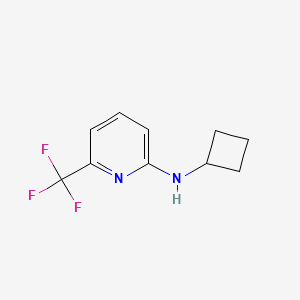
N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound characterized by a pyridine ring substituted with a cyclobutyl group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making this method versatile and efficient.
Industrial Production Methods
Industrial production of N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
化学反应分析
Types of Reactions
N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in a variety of substituted pyridines.
科学研究应用
N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing lipophilicity and metabolic stability. The cyclobutyl group may contribute to the compound’s overall conformation and interaction with target sites .
相似化合物的比较
Similar Compounds
2-Amino-6-(trifluoromethyl)pyridine: Similar structure but lacks the cyclobutyl group.
Cyclobutyl-(6-trifluoromethyl-pyridin-2-yl)-amine: Another variant with slight structural differences.
Uniqueness
N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the cyclobutyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
939809-66-2 |
|---|---|
分子式 |
C10H11F3N2 |
分子量 |
216.20 g/mol |
IUPAC 名称 |
N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-5-2-6-9(15-8)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,14,15) |
InChI 键 |
XQWLGXXGRSUAQU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)NC2=CC=CC(=N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-](/img/structure/B12632718.png)
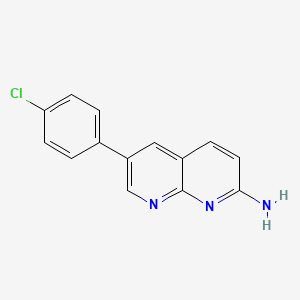
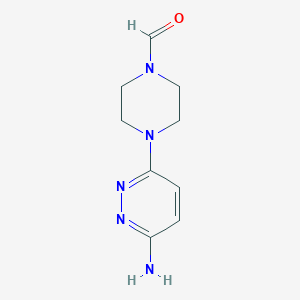
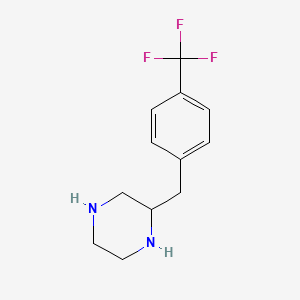

![1H-1,2,4-Triazole-1-acetamide, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12632758.png)
![Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B12632762.png)

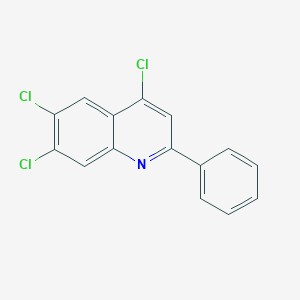
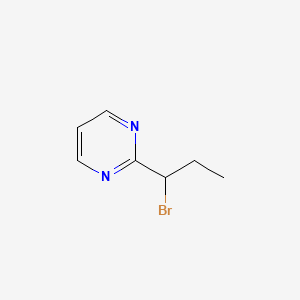
![Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12632783.png)
![1-Naphthalenepropanoic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12632789.png)
![4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate](/img/structure/B12632795.png)
